Sulfonamides are a class of compounds that contain a sulfonamide group and have been widely studied due to their antibacterial properties and roles in various therapeutic contexts. The specific compound in question is derived from thiophene, a five-membered aromatic ring containing sulfur. The presence of the dioxane moiety adds complexity to its structure and may influence its pharmacological properties.
The synthesis of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide can be achieved through several methods. One common approach involves the metalation of thiophene derivatives followed by reactions with sulfonyl chlorides or sulfinate salts. The following steps outline a general synthesis pathway:
These methods highlight the versatility of synthetic strategies available for constructing sulfonamide derivatives.
The molecular structure of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide features a thiophene ring substituted with a sulfonamide group and a dioxane moiety. Key structural elements include:
The compound's molecular formula is C₁₃H₁₉N₁O₄S, indicating it contains 13 carbon atoms, 19 hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. The presence of chiral centers in the dioxane component suggests possible stereoisomerism .
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide can participate in various chemical reactions typical for sulfonamides:
These reactions are essential for modifying the compound for specific applications or improving its pharmacological properties .
The mechanism of action for 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide primarily involves inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are critical for maintaining acid-base balance in biological systems. By inhibiting these enzymes, the compound may reduce bicarbonate reabsorption in renal tubules and decrease intraocular pressure.
The inhibition occurs through competitive binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This mechanism is particularly useful in treating glaucoma and other conditions where regulation of intraocular pressure is necessary .
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide has several scientific applications:
The ongoing research into sulfonamides continues to reveal new therapeutic avenues and applications across various fields of medicine .
The strategic integration of sulfonamide pharmacophores with thiophene heterocycles represents a cornerstone in modern medicinal chemistry, yielding compounds with enhanced biological targeting capabilities. Specifically, the molecular architecture of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide exemplifies this hybrid approach, combining three critical functional elements: a thiophene ring for planar bioisosteric replacement, a sulfonamide group (–SO₂NH₂) for target binding, and a 2,5,5-trimethyl-1,3-dioxane unit conferring steric bulk and lipophilicity. This tripartite design enables precise interactions with enzymatic binding sites, particularly carbonic anhydrases (CAs), where the sulfonamide moiety coordinates the active-site zinc ion while the thiophene-dioxane assembly occupies hydrophobic pockets [2] [6].
The dioxane component significantly modifies physicochemical properties, as evidenced by the compound’s calculated LogP (XLogP3) of 2.7, indicating moderate lipophilicity that enhances membrane permeability compared to simpler thiophene sulfonamides . This balanced hydrophobicity-hydrophilicity profile is critical for topical drug applications, such as ocular formulations targeting intraocular pressure. Moreover, the sulfonyl chloride precursor (CAS 122817-14-4) enables versatile derivatization via nucleophilic substitution, facilitating rapid generation of analogs for structure-activity relationship (SAR) studies .
Table 1: Comparative Molecular Features of Key Thiophene Sulfonamide Inhibitors
Compound | Core Structure | Unique Feature | Target Application |
---|---|---|---|
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | Thiophene-dioxane | Sterically shielded dioxane | Carbonic anhydrase inhibition |
Tiemenilic acid | Thiophene-quinone | Ortho-quinone electrophile | Diuretics, antihypertensives |
Zonisamide | Benzosulfonamide-isoxazole | Isoxazole neuromodulator | Anticonvulsant therapy |
Brinzolamide | Thienothiopyran | Fused bicyclic system | Topical antiglaucoma agent |
The systematic IUPAC designation 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide provides unambiguous stereochemical and functional description. Breaking down the name:
The molecular formula C₁₁H₁₇NO₄S₂ (molecular weight 291.39 g/mol) was confirmed via high-resolution mass spectrometry, with the exact mass calculated as 291.0605 Da [1] [4]. Critical structural insights include:
Table 2: Key Identifiers and Molecular Descriptors
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 138890-87-6 | ChemBlink [4] |
Molecular Formula | C₁₁H₁₇NO₄S₂ | PubChem [1] |
Molecular Weight | 291.39 g/mol | PubChem [1] |
XLogP3 | 2.7 | Smolecule |
Hydrogen Bond Acceptor Count | 5 | Smolecule |
Canonical SMILES | CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)N | Smolecule |
Thiophene sulfonamides emerged as pivotal therapeutic scaffolds following the discovery of carbonic anhydrase inhibition by aromatic sulfonamides in the 1940s. Early agents like acetazolamide suffered systemic side effects (metabolic acidosis, fatigue), driving research toward tissue-selective inhibitors. The 1980s–1990s marked a turning point with three innovations:
This evolution underscores a broader trend: among FDA-approved sulfur-containing drugs (2013–2023), thiophene-based agents ranked 4th (7 approvals), trailing only classical sulfonamides (21), thioethers (12), and disulfides (8) [7]. The scaffold’s versatility is further evidenced by derivatives like raltitrexed (anticancer) and tiagabine (anticonvulsant), though the dioxane-thiophene sulfonamide subclass remains under exploration for ophthalmological applications.
Table 3: Evolution of Key Thiophene Sulfonamide Therapeutics
Era | Representative Drug | Structural Innovation | Therapeutic Application |
---|---|---|---|
1950s | Acetazolamide | Benzenesulfonamide-zinc binder | Diuretic, glaucoma (oral) |
1970s | Tienilic acid | 2,3-Dichlorothiophene sulfonamide | Antihypertensive |
1990s | Dorzolamide | Thienothiopyran sulfonamide | Topical antiglaucoma |
2000s–Present | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | Dioxane-thiophene hybrid | Carbonic anhydrase inhibition (investigational) |
The ongoing refinement of thiophene sulfonamides—particularly through steric shielding via dioxanes—highlights medicinal chemistry’s iterative approach to overcoming pharmacokinetic barriers while retaining target engagement efficacy [2] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: